

# Spectroscopic Analysis of 1,3-Diphenylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,3-diphenylpropane**, a molecule of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

# **Spectroscopic Data Summary**

The empirical formula for **1,3-diphenylpropane** is  $C_{15}H_{16}$ , with a molecular weight of 196.29 g/mol .

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1,3-diphenylpropane** exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.30 - 7.15	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
2.63	Triplet	4H	Benzylic protons (- CH2-Ph)
1.98	Quintet	2H	Methylene protons (- CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -)

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of **1,3-diphenylpropane**.

Chemical Shift (δ) ppm	Carbon Assignment	
142.3	C (quaternary aromatic)	
128.4	CH (aromatic)	
128.3	CH (aromatic)	
125.7	CH (aromatic)	
35.9	CH₂ (benzylic)	
31.3	CH₂ (central methylene)	

# **Infrared (IR) Spectroscopy**

The IR spectrum of **1,3-diphenylpropane** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3080 - 3030	C-H Stretch	Aromatic
2925, 2855	C-H Stretch	Aliphatic (CH <sub>2</sub> )
1605, 1495, 1450	C=C Stretch	Aromatic Ring
745, 695	C-H Bend	Monosubstituted Benzene

# **Mass Spectrometry (MS)**

The mass spectrum of **1,3-diphenylpropane** provides information about its molecular weight and fragmentation pattern upon ionization.

m/z	Relative Intensity	Proposed Fragment
196	Moderate	[M] <sup>+</sup> (Molecular Ion)
105	High	[C <sub>8</sub> H <sub>9</sub> ]+ (Tropylium ion rearrangement)
92	High	[C7H8] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## **NMR Spectroscopy**

Sample Preparation:

- A sample of 1,3-diphenylpropane (approximately 10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.



- The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[1][2]
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

#### Data Acquisition:

- The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.[2]
- For ¹H NMR, a standard pulse program is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- The acquired FIDs are then Fourier transformed to generate the respective NMR spectra.

## **IR Spectroscopy (Neat Liquid)**

#### Sample Preparation:

- One to two drops of neat 1,3-diphenylpropane are placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

#### Data Acquisition:

 A background spectrum of the empty spectrometer is collected to account for atmospheric and instrumental contributions.



- The prepared salt plate "sandwich" is mounted in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- Multiple scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.[3] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## **Mass Spectrometry (GC-MS)**

#### Sample Preparation:

 A dilute solution of 1,3-diphenylpropane is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

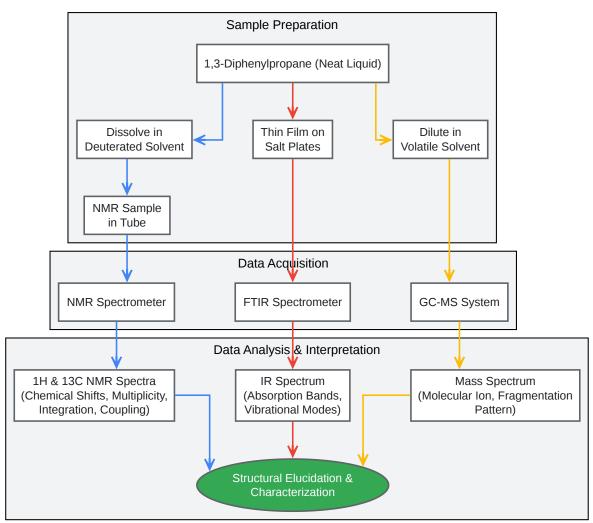
#### **Data Acquisition:**

- The gas chromatograph (GC) is equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).
- A small volume (typically 1 μL) of the prepared sample solution is injected into the GC inlet.
- The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities.
- The separated components elute from the GC column and enter the mass spectrometer.
- Electron ionization (EI) is typically used, with electrons accelerated to 70 eV to induce ionization and fragmentation of the **1,3-diphenylpropane** molecules.
- The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance.

## **Visualizations**

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **1,3-diphenylpropane**.





Spectroscopic Analysis Workflow for 1,3-Diphenylpropane

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Caption: Workflow for Spectroscopic Analysis.

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### References

- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Diphenylpropane: A
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  [https://www.benchchem.com/product/b092013#spectroscopic-data-of-1-3-diphenylpropane-nmr-ir-ms]

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